molecular formula C6H7ClN2O B13149923 3-Amino-6-chloro-5-methylpyridin-2-ol

3-Amino-6-chloro-5-methylpyridin-2-ol

Cat. No.: B13149923
M. Wt: 158.58 g/mol
InChI Key: HNBPNZDHOPBMRF-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-methylpyridin-2-ol is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-methylpyridin-2-ol typically involves the chlorination of 5-methylpyridin-2-ol followed by amination. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and pyridine derivatives with extended conjugation or functional groups .

Scientific Research Applications

3-Amino-6-chloro-5-methylpyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methylpyridin-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloro-5-methylpyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and chloro group on the pyridine ring allows for versatile chemical modifications and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-amino-6-chloro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-3-2-4(8)6(10)9-5(3)7/h2H,8H2,1H3,(H,9,10)

InChI Key

HNBPNZDHOPBMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)N)Cl

Origin of Product

United States

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